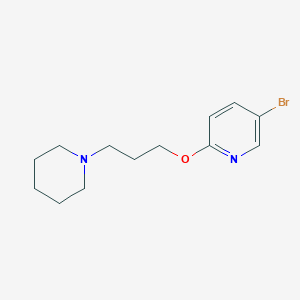
1,4-Dimethyl-2-(trifluoromethoxy)benzene
概要
説明
1,4-Dimethyl-2-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring substituted with two methyl groups and a trifluoromethoxy group. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-2-(trifluoromethoxy)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This involves the reaction of 1,4-dimethylbenzene with trifluoromethylating agents under controlled conditions.
Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of a leaving group on the benzene ring with a trifluoromethoxy group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired properties of the final product.
化学反応の分析
Types of Reactions: 1,4-Dimethyl-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong acids (H₂SO₄) are often used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
1,4-Dimethyl-2-(trifluoromethoxy)benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1,4-Dimethyl-2-(trifluoromethoxy)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary based on the context in which the compound is used.
類似化合物との比較
1,4-Dimethyl-2-(trifluoromethoxy)benzene is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1,3-Dimethyl-2-(trifluoromethoxy)benzene, 1,2-Dimethyl-2-(trifluoromethoxy)benzene.
Uniqueness: The position of the methyl and trifluoromethoxy groups on the benzene ring significantly affects the compound's chemical properties and reactivity, making it distinct from its isomers.
特性
IUPAC Name |
1,4-dimethyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-3-4-7(2)8(5-6)13-9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHADAKHFDBNYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261001 | |
| Record name | Benzene, 1,4-dimethyl-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404194-52-0 | |
| Record name | Benzene, 1,4-dimethyl-2-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dimethyl-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B1397095.png)

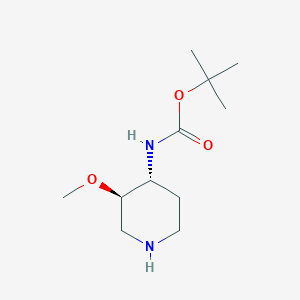
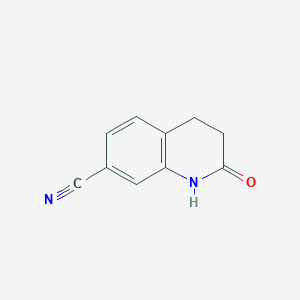
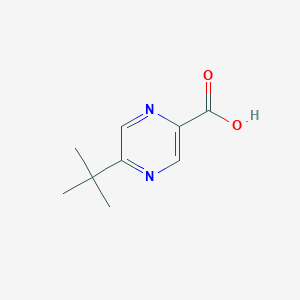
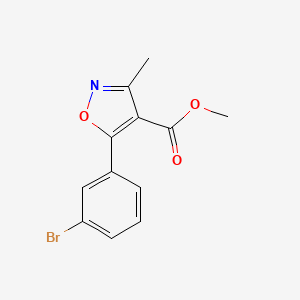
![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1397102.png)
![Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B1397103.png)
![2-(Thiophene-3-yl)imidazo[1,2-a]pyridine](/img/structure/B1397104.png)
![methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B1397105.png)
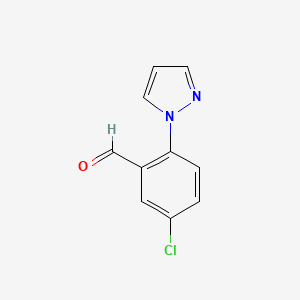
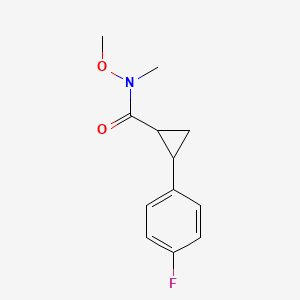
![[2-(2-{2-[2-(2-Bromo-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxymethyl]benzene](/img/structure/B1397111.png)
